N,N,N',N'-Tetraisopropylethanediamide
Overview
Description
N,N,N’,N’-Tetraisopropylethanediamide is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol . It is known for its unique structure, which includes four isopropyl groups attached to an ethanediamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraisopropylethanediamide can be synthesized through the reaction of ethylenediamine with isopropyl chloroformate under controlled conditions . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetraisopropylethanediamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraisopropylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted ethanediamides.
Scientific Research Applications
N,N,N’,N’-Tetraisopropylethanediamide is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetraisopropylethanediamide exerts its effects involves its interaction with specific molecular targets. It can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved often include coordination to metal centers, facilitating electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylethanediamide
- N,N,N’,N’-Tetraethylethanediamide
- N,N,N’,N’-Tetrapropylethanediamide
Uniqueness
N,N,N’,N’-Tetraisopropylethanediamide is unique due to its four isopropyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds, which may have different alkyl groups attached to the ethanediamide backbone .
Properties
IUPAC Name |
N,N,N',N'-tetra(propan-2-yl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-9(2)15(10(3)4)13(17)14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXXAGOYCERQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571324 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14397-53-6 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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